Butanediamide, N,N'-bis(6-aminohexyl)-

Polymer chemistry Diamide monomer Structure-property relationship

Butanediamide, N,N'-bis(6-aminohexyl)- (CAS 67391-62-2) is a linear aliphatic diamide with the molecular formula C16H34N4O2 and a molecular weight of 314.47 g/mol. The molecule comprises a central butanediamide (succinamide) core symmetrically extended by two 6-aminohexyl chains, each terminating in a primary amine.

Molecular Formula C16H34N4O2
Molecular Weight 314.47 g/mol
CAS No. 67391-62-2
Cat. No. B14462040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanediamide, N,N'-bis(6-aminohexyl)-
CAS67391-62-2
Molecular FormulaC16H34N4O2
Molecular Weight314.47 g/mol
Structural Identifiers
SMILESC(CCCNC(=O)CCC(=O)NCCCCCCN)CCN
InChIInChI=1S/C16H34N4O2/c17-11-5-1-3-7-13-19-15(21)9-10-16(22)20-14-8-4-2-6-12-18/h1-14,17-18H2,(H,19,21)(H,20,22)
InChIKeyAEFOQQIIXKAIMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanediamide, N,N'-bis(6-aminohexyl)- (CAS 67391-62-2): Core Identification for Scientific Procurement


Butanediamide, N,N'-bis(6-aminohexyl)- (CAS 67391-62-2) is a linear aliphatic diamide with the molecular formula C16H34N4O2 and a molecular weight of 314.47 g/mol . The molecule comprises a central butanediamide (succinamide) core symmetrically extended by two 6-aminohexyl chains, each terminating in a primary amine. This architecture yields a bifunctional primary amine monomer with four hydrogen-bond-donating N–H groups and two hydrogen-bond-accepting carbonyls along the backbone . Potential closest structural analogs include N,N'-bis(6-aminohexyl)oxamide (C2 diacid bridge, MW 286.42) , N,N'-bis(6-aminohexyl)hexanediamide (C6 diacid bridge, MW 342.52) , and N,N'-bis(6-aminohexyl)benzene-1,4-dicarboxamide (aromatic bridge, MW 362.51) . These analogs differ systematically in the length or rigidity of the central diacid linker, which can modulate hydrogen-bonding density, chain flexibility, and thermal transitions in derived polymers or supramolecular assemblies.

Why Generic Substitution Fails for Butanediamide, N,N'-bis(6-aminohexyl)-: The Structural Basis


Within the class of α,ω-diamine-terminated diamides, the central diacid bridge functions as a critical structural determinant, and generic interchange between analogs risks altering key performance properties in end-use applications. While systematic comparative data for this specific compound are absent from the peer-reviewed literature and authoritative databases, a class-level inference can be drawn from polymer science: the succinamide bridge (n=4) in butanediamide positions the amide groups at an intermediate distance compared with the oxamide (n=2) and hexanediamide (n=6) analogs, which is known to influence hydrogen-bonding density and conformational flexibility in derived polyamides and poly(urethane-urea-amide) copolymers . In a related study on multi-block poly(urethane-urea-amide) copolymers, the choice between aromatic (6T6) and aliphatic (6A6) diamide chain extenders yielded a 70% hard-segment crystallinity for the aromatic variant, with distinct DSC melting transitions and biodegradation profiles depending on the diamide used . Although the target compound was not directly tested, the principle that diamide structure materially affects polymer architecture, crystallization kinetics, and thermal stability is firmly established, and direct procurement or selection of an unverified analog without head-to-head comparability data introduces a scientifically unjustifiable risk of suboptimal material performance.

Quantitative Differentiation Evidence for Butanediamide, N,N'-bis(6-aminohexyl)-: Critical Evidence Gap Assessment


Direct Head-to-Head Comparative Data: Absent

An exhaustive search of primary research papers, patents (excluding sources on the prohibited list), and authoritative databases (PubChem, ECHA, ScienceDirect) did not identify any study reporting quantitative, head-to-head comparative performance data for Butanediamide, N,N'-bis(6-aminohexyl)- (CAS 67391-62-2) against its closest structural analogs. No dataset was found in which this compound was directly compared with N,N'-bis(6-aminohexyl)oxamide, N,N'-bis(6-aminohexyl)hexanediamide, or N,N'-bis(6-aminohexyl)benzene-1,4-dicarboxamide under identical assay conditions for any measurable property (melting point, thermal stability, reactivity, polymer tensile strength, crystallinity, or biological activity). The only available property data are the molecular formula (C16H34N4O2) and molecular weight (314.47 g/mol), which are insufficient to establish differentiation .

Polymer chemistry Diamide monomer Structure-property relationship

Class-Level Structural Inference: Succinamide Bridge Geometry

A class-level inference can be drawn from the crystal structures of the parent diamides. Succinamide (the core of the target compound) adopts a fully planar molecular conformation with trans-amide groups, similar to oxamide, but differs in the distance between hydrogen-bonding amide units . The succinamide bridge places the two amide carbonyls approximately 3.8 Å apart (C2–C3 bond), compared with approximately 2.9 Å for oxamide (direct C–C bond) and approximately 5.0 Å for adipamide (four-carbon bridge). However, no experimental data confirm that this geometrical difference translates into a measurable advantage in polymer cohesion, melting temperature, or solubility for the N,N'-bis(6-aminohexyl) derivative specifically.

Supramolecular chemistry Hydrogen bonding Crystal engineering

Trifunctional Analog Patent Data: Not Directly Applicable

U.S. Patent 4,755,623 discloses the tris-substituted analog N,N'-bis(6-aminohexyl)-2-[(6-aminohexyl)amino]butanediamide (CAS 95758-48-8) as a sterically unhindered trifunctional primary amine crosslinker for amine-reactive polymers . In comparative film-property testing against an amine-terminated triazine resin, coatings cured with the trifunctional analog at room temperature exhibited Knoop hardness values of 1.5–3.4 (depending on polymer type) and methyl ethyl ketone (MEK) double-rub resistance exceeding 200, compared with 1.8–11.5 Knoop hardness and significantly lower humidity resistance (5–24 hours) for the triazine-crosslinked controls . However, these data pertain to a trifunctional amine with a third aminohexyl substituent on the butanediamide α-carbon. The target compound is a linear, difunctional primary diamine and lacks the additional amine functionality. Therefore, the crosslinking performance, cure kinetics, and network density achievable with the target compound are expected to differ, and these patent data cannot be directly extrapolated.

Crosslinking agent Epoxy curing Thermoset resin

Polymer Application Context: Alternating Copolyamides

Djodeyre, Carrière, and Sekiguchi (1979) demonstrated that N,N'-bis-(6-aminohexyl)succinimide (a protected form of the target compound) can undergo polycondensation with p-nitrophenyl adipate to yield an alternating copolyamide corresponding to nylon (6-6)(6-4) . The resulting copolymer exhibited a melting temperature intermediate between those of the corresponding homopolyamides, in contrast to random copolymers which melt lower than either homopolymer . However, the specific melting point, crystallinity percentage, tensile modulus, or water absorption of the (6-6)(6-4) copolymer was not reported in the abstract, nor were comparative values for nylon (6-2) or nylon (6-10) analogs provided. Full-text access is required to extract quantitative differentiation data.

Copolyamide Nylon 6-4 Thermal properties

Application Scenarios for Butanediamide, N,N'-bis(6-aminohexyl)- Based on Available Class Evidence


Bifunctional Diamine Monomer for Hydrogen-Bonded Supramolecular Polymers

As a linear, α,ω-diamine-terminated diamide, the target compound can serve as a building block for supramolecular polymers that rely on complementary hydrogen-bonding arrays for self-assembly. The succinamide core provides two amide N–H donors and two amide C=O acceptors, while the terminal primary amines offer reactive handles for chain extension with diisocyanates or diesters. However, no experimentally measured association constant (Ka) or degree of polymerization for a supramolecular assembly incorporating this compound has been reported, and the specific hydrogen-bonding strength of the succinamide array relative to oxamide or hexanediamide analogs in solution or the solid state remains unquantified. Researchers pursuing this application should plan for comparative benchmarking experiments against the oxamide and hexanediamide congeners to establish whether the C4 bridge offers a measurable advantage in assembly stability or dynamics.

Chain Extender in Segmented Polyurethane-Urea-Amide Thermoplastic Elastomers

The compound's terminal primary amines are structurally suited for reaction with isocyanates to form urea linkages in multi-block copolymers. Drawing on the approach validated for structurally related diamides (6T6 and 6A6) in the synthesis of biodegradable poly(urethane-urea-amide) copolymers, this compound can hypothetically serve as a chain extender that introduces crystallizable hard segments . Though no direct experimental data exist, users may consider procurement if their project explicitly tests the hypothesis that the intermediate C4 succinamide bridge yields distinct hard-segment crystallinity (potentially different from the 70% reported for 6T6-based polymers) and enzyme-degradation rates. Supplier-provided purity certification and amine-value titration data should be requested before purchase to ensure batch-to-batch consistency in polycondensation stoichiometry.

Precursor for Alternating Copolyamide Synthesis via Active Ester Polycondensation

The polycondensation of the N,N'-bis(6-aminohexyl)succinimide derivative with p-nitrophenyl adipate has been demonstrated at the laboratory scale to produce alternating copolyamides of the nylon (6-6)(6-4) type . This suggests the target compound (after appropriate protection/deprotection or direct use as the succinamide) could be employed in the synthesis of precision polyamides with controlled sequence distribution. However, the gram-scale yield, molecular weight (Mn), polydispersity, and mechanical properties of the resulting polymer are not reported in the accessible abstract. Procurement for this application is premature without pilot-scale reproducibility data or a detailed experimental procedure.

Specialty Epoxy Curing Agent (Primary Diamine Class)

As a primary diamine, the compound belongs to the class of aliphatic amine curing agents for epoxy resins. Primary diamines with C6 spacers (such as 1,6-hexanediamine) are known to provide rapid ambient-temperature cure. The target compound, with its internal succinamide group, may offer a modified cure profile and different crosslink density compared with simple alkyl diamines. The trifunctional analog (CAS 95758-48-8) has demonstrated utility in low-temperature-cure thermoset coatings with measurable hardness and humidity resistance advantages over triazine-based crosslinkers . Whether the difunctional compound confers analogous coating properties has not been established. Procurement for epoxy curing applications should be contingent on comparative gel-time and film-property testing against established benchmarks such as isophorone diamine or 1,6-hexanediamine under the user's specific formulation and cure conditions.

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